molecular formula C23H18N2O2 B505361 3-(benzyloxy)-N-(5-quinolinyl)benzamide

3-(benzyloxy)-N-(5-quinolinyl)benzamide

Cat. No.: B505361
M. Wt: 354.4g/mol
InChI Key: XXJHFPKPZWSMNZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(5-quinolinyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for laboratory use only. This molecule is characterized by its distinct molecular architecture, which incorporates both a benzamide and a quinoline moiety, scaffolds that are frequently found in compounds with a wide range of biological activities . The benzamide core is a privileged structure in pharmaceutical agents. Research on various benzamide derivatives has demonstrated their potential as potent neuroprotective agents in models of ischemic stroke by disrupting specific protein-protein interactions , as well as their application in oncology research as inhibitors of molecular chaperones like HSP90 . Concurrently, the quinoline subunit is a cornerstone of antimalarial therapeutics and is extensively investigated for its anticancer properties. Quinoline-based compounds can exert anticancer effects through mechanisms such as topoisomerase inhibition, disruption of DNA replication, and induction of apoptosis in cancer cells . The strategic fusion of these two pharmacophores in 3-(benzyloxy)-N-(5-quinolinyl)benzamide presents a compelling profile for researchers exploring novel therapeutic agents, particularly in the fields of oncology and central nervous system (CNS) disorders. Scientists are encouraged to utilize this compound as a chemical tool or a starting point for structure-activity relationship (SAR) studies to further elucidate its specific molecular targets, mechanism of action, and overall research value. This product is intended for use by qualified professionals in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4g/mol

IUPAC Name

3-phenylmethoxy-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C23H18N2O2/c26-23(25-22-13-5-12-21-20(22)11-6-14-24-21)18-9-4-10-19(15-18)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,25,26)

InChI Key

XXJHFPKPZWSMNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CC=N4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Quinoline vs. Heterocycles: The 5-quinolinyl group distinguishes the target compound from analogs with thiazole, oxazole, or pyrrolidine substituents. Quinoline’s planar aromatic structure may facilitate DNA intercalation or enzyme inhibition, whereas thiazole derivatives (e.g., nitazoxanide) are associated with antiparasitic activity via nitro-group redox cycling .

Key Observations :

  • Antimicrobial Potential: Quinoline derivatives (e.g., ’s quinoxaline-thiadiazole hybrid) show broad-spectrum activity, likely due to aromatic stacking interactions. However, nitazoxanide’s nitro-thiazole group provides specificity against protozoa .
  • Enzyme Inhibition: Thiazole and oxadiazole derivatives () exhibit strong binding to enzymes like BACE-1 or kinases, whereas the target compound’s quinoline may target topoisomerases or microbial DNA .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties and Solubility

Compound Name Molecular Weight (g/mol) LogP (Predicted) PSA (Ų) Notes
3-(Benzyloxy)-N-(5-quinolinyl)benzamide ~350 (estimated) ~3.5 ~70 Moderate lipophilicity, moderate solubility
N-[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide 450.49 4.1 102.02 High molecular weight, reduced bioavailability
3-(Benzyloxy)-N-(pyrrolidin-3-yl)benzamide 332.83 2.8 58.2 Protonatable amine enhances solubility
Nitazoxanide 307.28 1.9 109.8 Polar nitro group improves water solubility

Key Observations :

  • Polar Surface Area (PSA): Higher PSA in nitro/thiazole derivatives (e.g., nitazoxanide: 109.8 Ų) correlates with better aqueous solubility, whereas quinoline’s lower PSA (~70 Ų) may limit solubility .

Preparation Methods

Synthesis of 3-(Benzyloxy)benzoyl Chloride

The benzyloxy-substituted benzoyl chloride is synthesized through chlorination of 3-(benzyloxy)benzoic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Procedure (Adapted from):

  • Chlorination:

    • 3-(Benzyloxy)benzoic acid (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL) under nitrogen.

    • Oxalyl chloride (1.2 equiv, 12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 5 hours.

    • Solvent removal under vacuum yields the acid chloride as a pale-yellow oil, used immediately without purification.

Key Data:

ParameterValue
Reaction Time5 hours
Temperature0°C → room temperature
Yield (Theoretical)>95% (unstable intermediate)

Amidation with 8-Aminoquinoline

The acid chloride reacts with 8-aminoquinoline in the presence of a base to form the target amide.

Procedure (Adapted from):

  • Reaction Setup:

    • 8-Aminoquinoline (1.3 equiv, 13 mmol) and triethylamine (Et₃N, 2 equiv, 20 mmol) are dissolved in DCM (30 mL) under nitrogen.

    • The acid chloride (10 mmol) in DCM (10 mL) is added dropwise at 0°C.

    • The mixture is stirred overnight at room temperature.

  • Workup:

    • The reaction is quenched with saturated NaHCO₃ (30 mL), and the organic layer is separated.

    • The aqueous phase is extracted with DCM (2 × 15 mL), and combined organic layers are washed with 1 M HCl and brine.

    • Purification via flash chromatography (ethyl acetate/hexanes, 1:20 → 1:4) yields the product as a white solid.

Key Data:

ParameterValue
Reaction Time12–16 hours
Temperature0°C → room temperature
Yield70–85%
Purity (HPLC)>98%

Optimization and Challenges

Reaction Kinetics

The rate of amidation is influenced by:

  • Base Strength: Et₃N (pKₐ = 10.75) vs. NaOH (pKₐ = 13.8). Stronger bases may accelerate deprotonation but risk hydrolyzing the acid chloride.

  • Solvent Polarity: DCM (ε = 8.9) vs. THF (ε = 7.5). Higher polarity solvents stabilize transition states but may reduce nucleophilicity.

Side Reactions

  • Hydrolysis: Unreacted acid chloride hydrolyzes to 3-(benzyloxy)benzoic acid in aqueous conditions.

  • Quinoline Oxidation: Prolonged exposure to acidic or oxidizing conditions may degrade the quinoline ring.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.85 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.15–7.20 (m, 14H, aromatic), 5.15 (s, 2H, OCH₂Ph).

  • HPLC: Retention time = 12.4 min (C18 column, 210 nm).

Purity Assessment

  • Column Chromatography: Critical for removing unreacted 8-aminoquinoline and hydrolyzed byproducts.

  • Recrystallization: Ethanol/water mixtures improve crystallinity and purity (>99%).

Industrial-Scale Considerations

Cost Analysis (Per Kilogram):

ComponentCost (USD)
8-Aminoquinoline1,200
3-(Benzyloxy)benzoic acid800
Oxalyl Chloride300
Total (Theoretical)2,300

Process Recommendations:

  • Use continuous flow reactors to enhance mixing and heat transfer during chlorination.

  • Implement in-line FTIR monitoring to track acid chloride formation.

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